1-Heptanol, 3,5-dimethyl-

Descripción general

Descripción

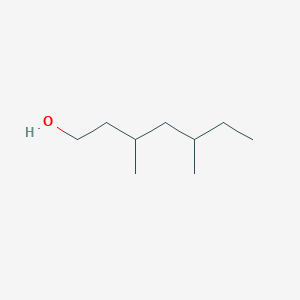

1-Heptanol, 3,5-dimethyl- is an organic compound with the molecular formula C9H20O. It belongs to the class of alcohols, characterized by the presence of a hydroxyl (OH) group attached to an aliphatic carbon chain. This compound is also known by its IUPAC name, 3,5-Dimethyl-1-heptanol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Heptanol, 3,5-dimethyl- can be synthesized through various organic reactions. One common method involves the reduction of the corresponding ketone, 3,5-dimethyl-1-heptanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of 1-Heptanol, 3,5-dimethyl- may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process uses catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high-pressure hydrogen gas .

Análisis De Reacciones Químicas

Types of Reactions: 1-Heptanol, 3,5-dimethyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

Oxidation: 3,5-Dimethyl-1-heptanone or 3,5-Dimethylheptanoic acid.

Reduction: 3,5-Dimethylheptane.

Substitution: 3,5-Dimethyl-1-chloroheptane.

Aplicaciones Científicas De Investigación

1-Heptanol, 3,5-dimethyl- has several applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis.

Biology: The compound is studied for its potential effects on biological systems, including its role as a pheromone or signaling molecule.

Medicine: Research explores its potential therapeutic properties and its use in drug formulation.

Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals

Mecanismo De Acción

The mechanism of action of 1-Heptanol, 3,5-dimethyl- involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. These interactions can affect the compound’s solubility, reactivity, and biological activity. The hydroxyl group can also undergo metabolic transformations, leading to the formation of active metabolites .

Comparación Con Compuestos Similares

1-Heptanol: A straight-chain alcohol with similar properties but lacking the methyl substitutions.

3,5-Dimethyl-1-hexanol: A shorter-chain analog with similar structural features.

2,4-Dimethyl-1-heptanol: Another isomer with different methyl group positions.

Uniqueness: 1-Heptanol, 3,5-dimethyl- is unique due to its specific methyl substitutions at the 3 and 5 positions, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. These structural differences can also affect its biological activity and applications .

Actividad Biológica

1-Heptanol, 3,5-dimethyl- is a branched-chain alcohol with the molecular formula C9H20O. This compound is notable for its unique structure, which includes two methyl groups at the 3 and 5 positions of the heptanol chain. This structural specificity influences its biological activity, making it a subject of interest in various fields such as chemistry, biology, and medicine.

As an alcohol, 1-Heptanol, 3,5-dimethyl- can engage in hydrogen bonding and other intermolecular interactions. These interactions are crucial for its solubility and reactivity in biological systems. The hydroxyl group (-OH) can undergo metabolic transformations that lead to the formation of active metabolites, which may exhibit distinct biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C9H20O |

| Molecular Weight | 144.26 g/mol |

| Boiling Point | Approximately 185 °C |

| Solubility in Water | Moderate |

| Functional Group | Alcohol (Hydroxyl) |

Biological Activity

Research indicates that 1-Heptanol, 3,5-dimethyl- has several biological activities that warrant further investigation:

- Antimicrobial Activity : Some studies suggest that alcohols can exhibit antimicrobial properties. The specific effects of 1-heptanol derivatives on various microbial strains are yet to be fully characterized.

- Pheromone-like Effects : There is evidence that certain alcohols can act as pheromones or signaling molecules in various organisms. The potential role of 1-Heptanol, 3,5-dimethyl- in this capacity remains an area of active research.

- Solvent Properties : Due to its chemical structure, this compound is often used as a solvent in organic synthesis and may influence the solubility and stability of other bioactive compounds.

Case Study: Antimicrobial Properties

A study published in a peer-reviewed journal assessed the antimicrobial activity of various alcohols against common pathogens. While specific data on 1-Heptanol, 3,5-dimethyl- was not detailed, related compounds showed significant efficacy against bacteria such as Escherichia coli and Staphylococcus aureus. This suggests potential for further exploration of this compound’s antimicrobial properties.

Research Findings on Metabolism

Research indicates that alcohols can be metabolized by liver enzymes into aldehydes and fatty acids. The metabolic pathways for 1-Heptanol, 3,5-dimethyl- may involve similar transformations leading to bioactive metabolites that could exert physiological effects .

Comparison with Related Compounds

To understand the unique biological activity of 1-Heptanol, 3,5-dimethyl-, it is essential to compare it with similar compounds:

Table 2: Comparison of Related Alcohols

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Heptanol | Straight-chain | Moderate antimicrobial |

| 3-Methyl-1-heptanol | Methyl substitution at C3 | Possible pheromone activity |

| 2-Methyl-1-heptanol | Methyl substitution at C2 | Limited research available |

Propiedades

IUPAC Name |

3,5-dimethylheptan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-8(2)7-9(3)5-6-10/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUKPSFSXBTFFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313866 | |

| Record name | 3,5-Dimethyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170778-26-3 | |

| Record name | 3,5-Dimethyl-1-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1170778-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.